3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a thiazolidinone ring, a furan ring, and a cyclopropyl group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methylcyclopropyl-furan-2-carbaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It may inhibit specific enzymes involved in inflammation or cancer cell proliferation, or it may bind to receptors that modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 3-Ethyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 3-Ethyl-5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of a cyclopropyl group and a furan ring, which may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H15NO2S2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO2S2/c1-3-15-13(16)12(19-14(15)18)7-9-4-5-11(17-9)10-6-8(10)2/h4-5,7-8,10H,3,6H2,1-2H3/b12-7+ |
InChI Key |
QOCOSZAODXLWTF-KPKJPENVSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3CC3C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3CC3C)SC1=S |
Origin of Product |
United States |
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